![molecular formula C9H10N4S B4724859 5-(ethylthio)-1-phenyl-1H-tetrazole](/img/structure/B4724859.png)
5-(ethylthio)-1-phenyl-1H-tetrazole
Overview
Description
5-(ethylthio)-1-phenyl-1H-tetrazole, also known as ETT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. ETT has been extensively studied for its potential use as a drug candidate for various therapeutic applications.
Scientific Research Applications
Environmentally Benign Synthesis
5-Ethylthio-1H-tetrazole has been synthesized using water as a solvent, representing an environmentally friendly approach. This method significantly reduces the amount of reagent needed and achieves a high product yield of 83.5% (Liu Yu-zhen, 2007).
Antimicrobial Applications
Research on the antimicrobial activity of derivatives of 5-phenyl-1H-tetrazole shows promising results. Specific derivatives exhibit substantial antibacterial and antifungal activities, indicating potential use in combating microbial infections (P. Mohite & V. Bhaskar, 2010).
Synthesis of Novel Derivatives
The synthesis of novel 1-phenyl-1H-tetrazole-5-thiol derivatives demonstrates a high yield and introduces potential for varied biological activities. Some derivatives show high inhibition activity against bacteria like E. Coli and Staphylococcus aureus (A. H. Mekky & Sajida M Thamir, 2019).
Catalytic Applications
5-Ethylthio-1-H-tetrazole has been examined as a catalyst in the synthesis of phosphonate diesters and phosphonamidates from phosphonyl dichlorides. It demonstrated comparable efficiency to traditional catalysts, offering new avenues for synthesizing these compounds (Jack Maung et al., 2004).
Corrosion Inhibition
Studies on the corrosion inhibitive effect of 5-(ethylthio)-1H-tetrazole show significant efficiency in protecting copper in certain environments. This suggests its potential application in corrosion prevention and material protection (Lin Liu et al., 2018).
Synthesis of Bioactive Compounds
Research indicates the effectiveness of 5-phenyl-1H-tetrazole derivatives in synthesizing bioactive compounds. These derivatives have shown potential in areas like antifungal activity and as inhibitors in certain biological processes (P. Mohite & V. Bhaskar, 2011).
properties
IUPAC Name |
5-ethylsulfanyl-1-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-14-9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMTPGOVPIWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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